

# A Technical Overview of 2-Chloro-3-pyridylamine and Its Chemical Identity

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## Compound of Interest

Compound Name: 2-Chloro-3-pyridylamine

Cat. No.: B031603

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For researchers, scientists, and professionals in drug development, precise identification and sourcing of chemical compounds are paramount. This technical guide provides a comprehensive overview of **2-Chloro-3-pyridylamine**, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines its various synonyms, key identifiers, and physicochemical properties to facilitate its use in research and development.

## Nomenclature and Identification

**2-Chloro-3-pyridylamine** is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in its identification and procurement. The compound's IUPAC name is 2-chloropyridin-3-amine.<sup>[1]</sup> Its unique CAS Registry Number is 6298-19-7.<sup>[1][2][3][4][5][6][7]</sup>

A detailed list of synonyms and alternative names is presented in Table 1.

Table 1: Synonyms and Identifiers for **2-Chloro-3-pyridylamine**

Category	Identifier
IUPAC Name	2-chloropyridin-3-amine[1]
CAS Registry Number	6298-19-7[1][2][3][4][5][6][7]
Molecular Formula	C5H5ClN2[1][2][3][4][7][8]
Common Synonyms	3-Amino-2-chloropyridine[1][3][5][6][7]
2-Chloro-3-aminopyridine[1][2][3][6]	
3-Pyridinamine, 2-chloro-[1][3]	
2-chloropyridin-3-ylamine[1]	
Other Identifiers	EINECS 228-572-9[1][2][5]
NSC 45407[1][2]	
UNII-WFH374WQE6[1]	

## Physicochemical Properties

The physical and chemical properties of **2-Chloro-3-pyridylamine** are crucial for its handling, storage, and application in chemical reactions. A summary of its key properties is provided in Table 2.

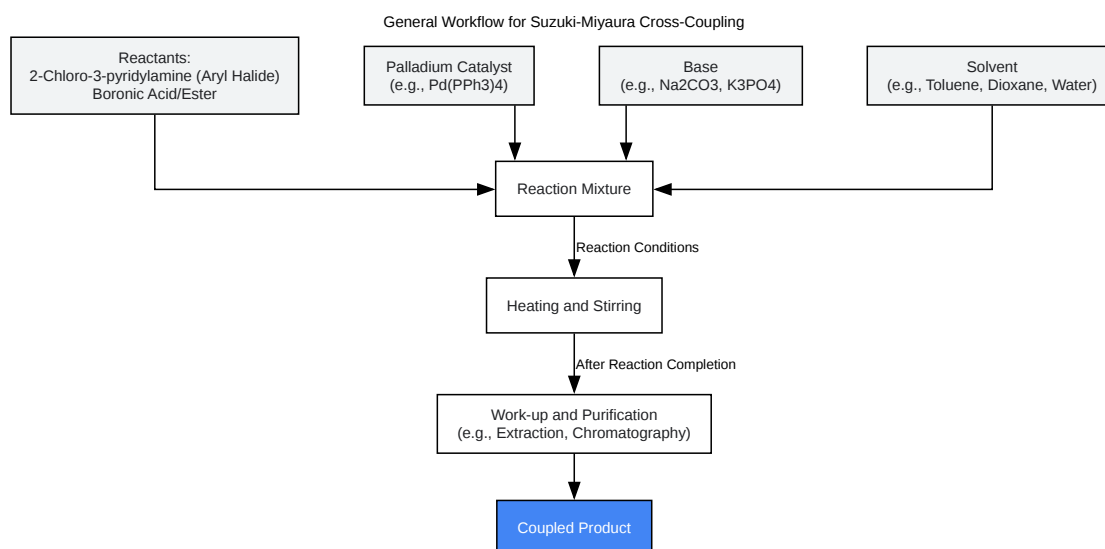
Table 2: Physicochemical Properties of **2-Chloro-3-pyridylamine**

Property	Value
Molecular Weight	128.56 g/mol [1][3][7][8]
Melting Point	76-78 °C[5][8][9][10]
Boiling Point	130-134 °C at 12.75 mmHg[5][9]
Solubility	Soluble in methanol and water (30 g/L)[5][8][9]
Appearance	Off-white to yellow to pink crystalline powder, crystals, and/or chunks[5]

## Applications in Synthesis

**2-Chloro-3-pyridylamine** serves as a vital intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural industries.[5][8] One of its notable applications is in Suzuki-Miyaura cross-coupling reactions.[5][8] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.

The general workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide, such as **2-Chloro-3-pyridylamine**, is depicted in the following diagram.



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Caption: A generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

While detailed, step-by-step experimental protocols are highly specific to the target molecule being synthesized, a general procedure for a Suzuki-Miyaura coupling reaction involving an aryl chloride would typically involve the following steps. Please note, this is an illustrative example and specific conditions should be optimized for each unique reaction.

### General Protocol for Suzuki-Miyaura Cross-Coupling:

- **Inert Atmosphere:** The reaction vessel is charged with the aryl chloride (e.g., **2-Chloro-3-pyridylamine**), the boronic acid or ester partner, and a suitable base. The vessel is then purged with an inert gas, such as argon or nitrogen.
- **Solvent and Catalyst Addition:** A degassed solvent is added to the reaction mixture, followed by the palladium catalyst.
- **Reaction Conditions:** The mixture is heated to the desired temperature and stirred for the required duration to ensure the reaction goes to completion. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The crude product is typically extracted from the aqueous phase using an organic solvent.
- **Purification:** The extracted product is then purified, commonly through column chromatography, to isolate the desired coupled product.

This guide provides a foundational understanding of **2-Chloro-3-pyridylamine** for its effective use in a research and development setting. For specific applications, further consultation of detailed synthetic literature is recommended.

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## References

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